2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one
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Overview
Description
2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one is a complex organic molecule with intriguing structural features. This compound is a fusion of an isoquinoline derivative and a pyranone system, showcasing its potential versatility in various fields of research, including chemistry, biology, medicine, and industrial applications.
Scientific Research Applications
Chemistry
Catalyst Development: Used as a ligand in asymmetric catalysis to enhance enantioselectivity in various reactions.
Material Science: Potential use in the synthesis of novel polymers with unique properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes in metabolic pathways, aiding in the study of enzyme function and regulation.
Signal Transduction: Modifies signaling pathways, providing insights into cellular communication mechanisms.
Medicine
Drug Development: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion can provide valuable data for drug formulation.
Industry
Dye and Pigment Manufacture: Utilized as an intermediate in the production of synthetic dyes and pigments.
Agricultural Chemicals: Explored for its potential use in the formulation of new pesticides and herbicides.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of Isoquinoline Intermediate
Reactants: 3,4-Dihydroxybenzaldehyde and 2-nitropropane.
Conditions: Aldol condensation followed by intramolecular cyclization under basic conditions.
Intermediate: 6,7-dimethoxy-3,4-dihydroisoquinoline.
Step 2: Pyranone Ring Formation
Reactants: Isoquinoline intermediate, formaldehyde, and hydroxylamine hydrochloride.
Conditions: Cyclization in acidic conditions.
Product: Pyranone intermediate.
Step 3: Final Coupling Reaction
Reactants: Pyranone intermediate and 5-hydroxy-4H-pyran-4-one.
Conditions: Catalytic hydrogenation using palladium on carbon catalyst.
Product: 2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one.
Industrial Production Methods
Industrial-scale production often involves optimization of reaction parameters such as temperature, pressure, and solvent selection to maximize yield and purity. Common techniques include flow chemistry, where reactions are carried out in continuous flow reactors, allowing for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
Reagents: Oxidizing agents like potassium permanganate.
Conditions: Aqueous or organic solvents.
Products: Corresponding keto or carboxylic acid derivatives.
Reduction:
Reagents: Reducing agents like lithium aluminum hydride.
Conditions: Anhydrous conditions.
Products: Reduced alcohol or amine derivatives.
Substitution:
Reagents: Alkyl halides or sulfonates.
Conditions: Basic or acidic conditions depending on the nature of the substituent.
Products: Alkylated or functionalized derivatives.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of biochemical pathways. For instance, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme's activity. In signal transduction, it can influence receptor-mediated signaling pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-((6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl)-5-hydroxy-4H-pyran-4-one.
2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-3-one.
Uniqueness
Compared to its analogs, 2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one showcases unique properties due to the specific positioning and nature of its functional groups. These structural nuances influence its reactivity, interaction with biological targets, and overall pharmacological profile, making it a distinct compound in its class.
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Properties
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-hydroxypyran-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-16-5-11-3-4-18(8-12(11)6-17(16)22-2)9-13-7-14(19)15(20)10-23-13/h5-7,10,20H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTCFBBJIMNIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC(=O)C(=CO3)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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